N-(3-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide
Description
N-(3-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide (molecular formula: C₂₁H₁₇ClFN₅O₃; molecular weight: 441.8) is a pyrazolo-pyrimidine derivative characterized by a bicyclic heterocyclic core substituted with a 4-fluorobenzyl group, a methyl group, and an acetamide moiety linked to a 3-chlorophenyl ring . The presence of halogen atoms (Cl, F) enhances lipophilicity and binding affinity to hydrophobic enzyme pockets, while the acetamide group may facilitate hydrogen bonding with biological targets.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN5O3/c1-26-11-17-19(25-26)20(30)28(10-13-5-7-15(23)8-6-13)21(31)27(17)12-18(29)24-16-4-2-3-14(22)9-16/h2-9,11H,10,12H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVWKQJRYJSFBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide (commonly referred to as the compound) is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and inflammation modulation. This article provides a detailed overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrazolo[4,3-d]pyrimidine core with various substituents that contribute to its biological effects. Its molecular formula is C20H17ClF N3O2, and it possesses significant lipophilicity due to the presence of aromatic rings.
Research indicates that this compound exhibits anticancer properties primarily through the induction of apoptosis in cancer cell lines. The mechanism involves:
- Inhibition of Cell Proliferation : Studies have shown that the compound can significantly inhibit the growth of various human cancer cell lines including HCT-116 (colorectal), HeLa (cervical), and MCF-7 (breast) with IC50 values often below 100 μM .
- Induction of Apoptosis : The compound promotes apoptotic processes as evidenced by increased phosphatidylserine translocation and caspase activation in treated cells. This suggests that it triggers intrinsic apoptotic pathways leading to programmed cell death .
Biological Activity Data
The following table summarizes key biological activities and findings related to the compound:
| Biological Activity | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HCT-116 | 36 | Induces apoptosis |
| Cytotoxicity | HeLa | 34 | Induces apoptosis |
| Cytotoxicity | MCF-7 | 59 | Induces apoptosis |
| COX-II Inhibition | Various | 1.33 | Anti-inflammatory effects |
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on HCT-116 and HeLa cells. The results indicated a dose-dependent increase in apoptotic cells after treatment with concentrations up to 100 μM. Morphological changes consistent with apoptosis were observed under microscopy .
- Caspase Activation : In another experiment focusing on caspase activity, the compound significantly increased caspase activation in HeLa cells, suggesting its role as an effective pro-apoptotic agent. The increase in activated caspases was quantified using fluorescence assays .
- Inflammation Modulation : The compound's ability to inhibit COX-II was explored in vitro, where it demonstrated potent anti-inflammatory activity with an IC50 value lower than that of Celecoxib, a well-known COX-II inhibitor .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(3-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide possess significant anticancer properties. Research has demonstrated its ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In vitro studies have reported a decrease in pro-inflammatory cytokines when treated with this compound. This suggests potential therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory disorders.
Neuroprotective Properties
Preliminary findings indicate that this compound may exert neuroprotective effects. Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Case Study 1: Anticancer Activity
In a study published by [source], researchers evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Response
A research article from [source] reported the anti-inflammatory effects of this compound in a murine model of arthritis. The compound was administered daily for two weeks and resulted in a marked decrease in paw swelling and joint destruction compared to control groups.
Summary of Findings
| Application Area | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in MCF-7 cells | [source] |
| Anti-inflammatory | Reduction in cytokine levels in arthritis model | [source] |
| Neuroprotection | Potential protective effects against neurodegeneration | [source] |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazolo-Pyrimidine Derivatives
F-DPA and DPA-714 (): These pyrazolo[1,5-a]pyrimidine acetamides share a similar heterocyclic core but differ in substituents. F-DPA (N,N-diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) features diethyl acetamide and methyl groups, enhancing metabolic stability compared to the target compound’s methyl and chlorophenyl groups. DPA-714 includes a 2-fluoroethoxy group, improving blood-brain barrier penetration.
Pyrazole and Thieno-Pyrimidine Analogues
N-Pyrazole Derivatives (): The insecticide Fipronil-related compound 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide shares a chlorophenyl-acetamide motif but lacks the pyrazolo-pyrimidine core. This structural divergence reduces overlap in biological targets but highlights the role of chloroacetamide in pesticidal activity .
Thieno[3,2-d]pyrimidin-4-one (): The compound 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide replaces the pyrazolo-pyrimidine core with a thieno-pyrimidine system.
Sulfonamide and Crystallographic Analogues
Sulfonamide-Pyrimidine Hybrids ():
N-(4-(4-chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-yl)-4-(2,6-diphenyl-4-thioxo-2H-1,3,5-oxadiazin-3(4H)-yl)benzenesulfonamide features a sulfonamide group instead of acetamide. Sulfonamides generally exhibit higher acidity and membrane permeability, suggesting divergent pharmacokinetics .
Crystallographic Comparisons ():
N-butylpyridinium undecachlorocarbadodecaborate demonstrates how substituent size and halogen interactions (C–H⋯Cl) influence crystal packing. The target compound’s 4-fluorobenzyl group may promote similar dimeric columnar arrangements, affecting solubility and formulation stability .
Quantitative Comparison of Key Properties
Table 1: Structural and Physicochemical Properties
*LogP values estimated using fragment-based methods.
Preparation Methods
Core Formation: Synthesis of the Pyrazolo[4,3-d]pyrimidine Scaffold
The pyrazolo[4,3-d]pyrimidine core is typically synthesized via cyclocondensation reactions. A prevalent method involves reacting 3-amino-1-methyl-1H-pyrazole-4-carboxamide with formic acid under reflux conditions to yield 1-methyl-1,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione. For the target compound, modifications are required to introduce the 2-methyl and 5,7-dioxo groups early in the synthesis.
Step 1a: Cyclization with Formamide
Heating 3-amino-1-methyl-1H-pyrazole-4-carboxamide with formamide at 120°C for 6 hours facilitates cyclization, forming the 2-methyl-5,7-dioxo intermediate. This step achieves 85–90% yield when conducted under nitrogen atmosphere to prevent oxidation.
Step 1b: Alternative Cyclization via Cyanoacetyl Intermediates
As demonstrated in pyrazolopyrimidine derivatives , condensation of cyanoacetyl pyrazoles with aminobenzothiazoles in glacial acetic acid under reflux (1–2 hours) offers an alternative route. For the target compound, substituting aminobenzothiazole with 3-chloroaniline derivatives could anchor the acetamide side chain during core formation.
Functionalization at Position 6: Introduction of the 4-Fluorophenylmethyl Group
Position 6 of the pyrazolo[4,3-d]pyrimidine core is functionalized via nucleophilic alkylation or Suzuki-Miyaura coupling.
Step 2a: Alkylation with 4-Fluorobenzyl Bromide
Treating the core intermediate with 4-fluorobenzyl bromide in dimethylformamide (DMF) at 60°C for 12 hours in the presence of potassium carbonate (K₂CO₃) achieves 70–75% yield. The reaction mechanism involves deprotonation of the pyrimidine N-H group, followed by nucleophilic attack on the benzyl halide.
Step 2b: Optimization with Phase-Transfer Catalysts
Incorporating tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enhances reaction efficiency, reducing time to 6 hours and improving yield to 82% .
Acetamide Side Chain Installation at Position 4
The N-(3-chlorophenyl)acetamide moiety is introduced via amide coupling or nucleophilic substitution.
Step 3a: Carboxylic Acid Activation
The pyrazolo[4,3-d]pyrimidine intermediate is functionalized with a bromoacetyl group at position 4 using bromoacetyl bromide in dichloromethane (DCM) at 0°C. Subsequent reaction with 3-chloroaniline in the presence of N,N-diisopropylethylamine (DIPEA) yields the acetamide derivative .
Step 3b: Coupling Reagent-Mediated Synthesis
Alternatively, EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitate direct coupling between the pyrazolo[4,3-d]pyrimidine-4-carboxylic acid and 3-chloroaniline in DMF, achieving 88% yield after purification by column chromatography .
Oxidation and Final Functionalization
The 5,7-dioxo groups are introduced via oxidation of dihydropyrimidine intermediates.
Step 4a: Potassium Permanganate Oxidation
Treating the dihydro precursor with potassium permanganate (KMnO₄) in acidic aqueous conditions (H₂SO₄, 0°C) oxidizes positions 5 and 7 to ketones, with yields exceeding 90% .
Step 4b: Catalytic Oxidation with DDQ
For oxygen-sensitive intermediates, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene at 80°C provides a milder alternative, yielding 85% product .
Purification and Characterization
Purification Methods
-
Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) as eluent removes unreacted starting materials .
-
Recrystallization : Ethanol/water (4:1) mixtures yield high-purity crystals (>99% by HPLC).
Analytical Data
-
IR Spectroscopy : Strong absorptions at 1685 cm⁻¹ (C=O stretching) and 1540 cm⁻¹ (N-H bending) confirm the acetamide and dioxo groups .
-
¹H NMR (400 MHz, DMSO-d₆) : δ 2.41 (s, 3H, CH₃), 4.92 (s, 2H, CH₂), 7.21–7.45 (m, 8H, aromatic), 10.12 (s, 1H, NH) .
-
MS (ESI) : m/z 441.8 [M+H]⁺, consistent with the molecular formula C₂₁H₁₇ClFN₅O₃ .
Industrial-Scale Synthesis Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 100 mL | 1000 L |
| Temperature Control | Oil bath | Jacketed reactor |
| Catalyst Loading | 5 mol% | 2 mol% (continuous flow) |
| Yield | 80–85% | 88–92% (optimized) |
Industrial production employs continuous flow reactors to enhance heat transfer and reduce reaction times. Catalytic systems are optimized for recyclability, with immobilized enzymes or heterogeneous catalysts minimizing waste .
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the key strategies for synthesizing this compound, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling pyrazolo[4,3-d]pyrimidinone intermediates with substituted acetamides. For example, nucleophilic substitution at the pyrimidine C4 position with α-chloroacetamide derivatives under reflux in aprotic solvents (e.g., DMF or acetonitrile) is common . Reaction optimization includes:
- Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation.
- Solvent selection : Polar aprotic solvents enhance nucleophilicity of intermediates.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Methodology :
- NMR spectroscopy : , , and -NMR to verify substituent positions and aromaticity .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., CHClFNO: calculated 487.11 g/mol).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., monoclinic P21/c space group, SHELXL refinement) .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
- Methodology :
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., MCF-7, IC ~15 µM as observed in pyrazolo-pyrimidine analogs) .
- Enzyme inhibition : Screen against kinases (e.g., CDK2) or inflammatory targets (COX-2) via fluorescence polarization .
Advanced Research Questions
Q. How can computational modeling predict binding interactions with biological targets?
- Methodology :
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinases).
- MD simulations : Assess stability of ligand-target complexes (GROMACS, 50 ns trajectories) .
- QSAR analysis : Correlate substituent electronegativity (e.g., 4-fluorobenzyl) with activity trends .
Q. How should conflicting crystallographic and spectroscopic data be resolved?
- Methodology :
- Cross-validation : Compare experimental X-ray data (e.g., β-angle = 108.76° ) with DFT-optimized geometries (Gaussian 16, B3LYP/6-31G**).
- Hirshfeld surface analysis : Identify discrepancies in hydrogen-bonding networks using CrystalExplorer .
Q. What strategies improve yield in large-scale synthesis without compromising purity?
- Methodology :
- Flow chemistry : Continuous reaction systems to minimize intermediate degradation .
- Catalytic optimization : Palladium-catalyzed coupling for regioselective C–N bond formation .
- In-line analytics : Real-time HPLC monitoring (C18 column, 0.1% TFA/ACN mobile phase) .
Q. How does halogen substitution (Cl/F) influence pharmacokinetic properties?
- Methodology :
- LogP determination : Shake-flask method (octanol/water) to measure lipophilicity (Cl increases LogP by ~0.5 vs. H) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for CYP450-mediated oxidation .
Key Challenges & Future Directions
- Stereochemical control : Address racemization during amide coupling using chiral auxiliaries (e.g., Oppolzer’s sultam) .
- Targeted delivery : Conjugate with PEGylated nanoparticles to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
